molecular formula C17H15Cl2NO B2670810 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE CAS No. 328091-11-8

1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE

Cat. No.: B2670810
CAS No.: 328091-11-8
M. Wt: 320.21
InChI Key: WDYMIIPGBYETTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a dichlorobenzoyl group and a phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,5-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzoyl chloride

Comparison: 1-(2,5-DICHLOROBENZOYL)-3-PHENYLPYRROLIDINE is unique due to the presence of both a dichlorobenzoyl group and a phenyl group attached to a pyrrolidine ring. This structural combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the pyrrolidine ring can enhance the compound’s stability and reactivity .

Properties

IUPAC Name

(2,5-dichlorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)20-9-8-13(11-20)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMIIPGBYETTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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